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Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
compound (S)-1-(2-chlorophenyl)ethanol. The information presented herein is essential for
the identification, characterization, and quality control of this important chemical entity in
research and development settings. This document includes tabulated spectroscopic data,
detailed experimental protocols for data acquisition, and a workflow diagram for the complete
spectroscopic analysis of a chiral alcohol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-1-(2-chlorophenyl)ethanol,
including *H NMR, 13C NMR, and IR spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (S)-1-(2-chlorophenyl)ethanol
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
1.49 Doublet 6.4 3H -CHs
1.93 Singlet - 1H -OH
4.88 Quartet 6.4 1H -CH(OH)
7.23-7.30 Multiplet - 3H Aromatic CH
7.38 Multiplet - 1H Aromatic CH

Solvent: CDCls, Spectrometer Frequency: 400 MHz

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for (S)-1-(2-chlorophenyl)ethanol

Chemical Shift (6) ppm Assignment
25.2 -CHs

69.8 -CH(OH)
123.6 Aromatic CH
125.6 Aromatic CH
127.5 Aromatic CH
129.8 Aromatic CH
134.4 Aromatic C-ClI
147.9 Aromatic C

Solvent: CDCIs, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy
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Table 3: IR Spectroscopic Data for (S)-1-(2-chlorophenyl)ethanol

Wavenumber (cm~?) Assignment

3355 O-H stretch (broad)
1598, 1574, 1477 C=C stretch (aromatic)
1079 C-O stretch

811, 786, 697 C-H bend (aromatic)

Technique: Thin Film

Mass Spectrometry (MS)

While a specific published mass spectrum for the (S)-enantiomer is not readily available, the
key mass spectrometric identifiers can be derived from its structure.

Table 4: Mass Spectrometry Data for 1-(2-chlorophenyl)ethanol

Parameter Value
Molecular Formula CsHoCIO
Molecular Weight 156.61 g/mol
Monoisotopic Mass 156.0342 g/mol

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion
peak [M]* at m/z 156 would be expected. Due to the presence of chlorine, an isotopic peak
[M+2]+ at m/z 158 with an intensity of approximately one-third of the molecular ion peak would
also be observed. Common fragmentation pathways would likely involve the loss of a methyl
group (CHs) to give a fragment at m/z 141, and the loss of the entire ethanol side chain.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of (S)-1-(2-chlorophenyl)ethanol
is dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz NMR spectrometer.

'H NMR Acquisition: The 'H NMR spectrum is acquired with a spectral width of 16 ppm, a
relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier
transformed after applying an exponential window function with a line broadening factor of
0.3 Hz.

13C NMR Acquisition: The 3C NMR spectrum is acquired with a spectral width of 250 ppm, a
relaxation delay of 2 seconds, and 1024 scans. The spectrum is proton-decoupled to simplify
the spectrum to single lines for each unique carbon atom.

Data Processing: All spectra are referenced to the TMS signal at 0.00 ppm. Chemical shifts
are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat (S)-1-(2-chlorophenyl)ethanol is prepared by
placing a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride
(NaCl) plates.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean KBr/NaCl plates is recorded and
automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to
improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is presented as a plot of transmittance (%) versus
wavenumber (cm™1).
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) to ensure separation from any impurities. A dilute solution of the sample
in a volatile solvent such as dichloromethane or ethyl acetate is injected into the GC.

e Gas Chromatography (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is
typically used. The oven temperature is programmed to ramp from a low temperature (e.g.,
50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.

e Instrumentation: A mass spectrometer operating in electron ionization (EI) mode is used.

e Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400
amu. The ionization energy is typically set to 70 eV.

o Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The base
peak is assigned a relative intensity of 100%, and all other peaks are reported as a
percentage of the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a chiral alcohol such as (S)-1-(2-chlorophenyl)ethanol.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b139417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (S)-1-(2-
chlorophenyl)ethanol.

 To cite this document: BenchChem. [Spectroscopic Data of (S)-1-(2-chlorophenyl)ethanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139417#s-1-2-chlorophenyl-ethanol-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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